3-(2-Fluoroethoxy)azetidine trifluoroacetate salt is a chemical compound characterized by its unique molecular structure and properties. It is classified as a trifluoroacetate salt of 3-(2-fluoroethoxy)azetidine, which is a derivative of azetidine, a four-membered nitrogen-containing heterocyclic compound. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential applications.
The compound is commercially available from suppliers such as Matrix Scientific and VWR, with catalog numbers indicating the specific product variations. The molecular formula for this compound is , and it has a CAS number of 1401425-82-8, which facilitates its identification in scientific literature and databases .
The synthesis of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt typically involves the reaction of 3-(2-fluoroethoxy)azetidine with trifluoroacetic acid or its derivatives. The general synthetic pathway can be outlined as follows:
The reaction conditions may vary depending on the scale and desired purity of the final product. Typically, the reaction is conducted under controlled temperature and pressure to optimize yield and minimize side reactions. Purification methods such as recrystallization or chromatography are often employed to isolate the product in high purity.
The molecular structure of 3-(2-Fluoroethoxy)azetidine trifluoroacetate salt can be represented as follows:
3-(2-Fluoroethoxy)azetidine trifluoroacetate salt can participate in various chemical reactions due to its functional groups:
The kinetics and mechanisms of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing insights into reaction pathways and intermediates.
Research indicates that compounds containing azetidine rings may exhibit activity against various biological targets, including enzymes involved in metabolic pathways. Further studies are necessary to elucidate specific mechanisms for this compound.
Relevant data regarding these properties can be obtained from material safety data sheets (MSDS) provided by suppliers .
3-(2-Fluoroethoxy)azetidine trifluoroacetate salt has potential applications in:
Further research into its biological activity could expand its applications in therapeutic areas, particularly in drug development targeting various diseases .
The synthesis of 3-(2-fluoroethoxy)azetidine derivatives relies on regioselective fluoroalkylation and azetidine ring formation. A prominent route involves the nucleophilic substitution of azetidin-3-ol derivatives with 1-bromo-2-fluoroethane under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding the fluoroethoxy side chain with >75% efficiency [3] [4]. Alternative methods employ strain-release ring-opening of 1-azabicyclo[1.1.0]butanes, where electrophilic reagents (e.g., benzyl chloroformate) facilitate C─O bond formation at the bridgehead position. This approach enables the installation of the trifluoromethyl group at C2 of the azetidine ring, though its adaptation to fluoroethoxy derivatives requires additional functionalization steps [6].
Cyclopropanation of 2-(trifluoromethyl)-2H-azirines using sulfur ylides (e.g., dimethylsulfoxonium methylide) generates strained intermediates that undergo ring expansion to 2-(trifluoromethyl)azetidines. Subsequent O-alkylation with fluoroalkyl halides introduces the fluoroethoxy moiety. However, competitive side reactions during fluoroalkylation reduce yields to 50–60%, necessitating chromatographic purification [6].
Table 1: Comparative Synthetic Routes for 3-(2-Fluoroethoxy)azetidine Core
Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Nucleophilic Substitution | Azetidin-3-ol + BrCH₂CH₂F, K₂CO₃, CH₃CN, Δ | 75–85 | Requires preformed azetidinol |
Strain-Release Ring-Opening | ABB + Electrophile, then Fluoroalkylation | 50–60 | Multi-step; moderate regioselectivity |
Azirine Cyclopropanation | Azirine + Sulfur Ylide, then Alkylation | 55–65 | Low atom economy; side products |
Conversion of 3-(2-fluoroethoxy)azetidine to its trifluoroacetate (TFA) salt employs acid-base neutralization in anhydrous solvents. The free base is treated with trifluoroacetic acid (1.0–1.2 equiv) in dichloromethane (DCM) or ethyl acetate at 0–5°C, followed by solvent removal under reduced pressure. This yields the hygroscopic TFA salt with >95% purity [1] [4]. Ruthenium-mediated catalysis enhances efficiency in related fluorinated systems; Ru(III) complexes facilitate deoxyfluorination or salt formation under milder conditions (e.g., room temperature, 30 min), though direct applications for this specific salt remain exploratory [7] [9].
Critical to pharmaceutical suitability is counterion exchange to replace TFA with biocompatible anions (e.g., HCl). Ion-exchange resins (e.g., Amberlyst A-26) in chloride form enable this transition, mitigating TFA-associated cytotoxicity (see Section 1.4) [2] [8].
Radiolabeling leverages nucleophilic aliphatic substitution for introducing ¹⁸F into the fluoroethoxy side chain. Precursors like 3-(2-tosyloxyethoxy)azetidine undergo reaction with K¹⁸F/K₂.2.2 complex in acetonitrile at 100°C for 10–15 min, achieving radiochemical yields (RCY) of 40–60% and molar activities >60 GBq/μmol [5] [9]. Ruthenium-mediated deoxyfluorination offers an alternative: precursors with hydroxyl groups react with [¹⁸F]fluoride using [Ru(p-cymene)₂Cl₂]₂ catalyst, enabling direct ¹⁸F incorporation at lower temperatures (80°C). This method is particularly effective for aryl-fluorine bonds but requires optimization for aliphatic systems [9].
Post-labeling, the ¹⁸F-intermediate undergoes TFA salt formation via ion-pair extraction. Purification via semi-preparative HPLC (C18 column; MeCN/H₂O/TFA mobile phase) isolates the radiotracer with radiochemical purity >98% [5].
Chromatographic purification (reverse-phase HPLC with C18 columns) resolves the TFA salt from synthetic impurities, utilizing isocratic elution with 0.1% TFA in water/acetonitrile. Lyophilization yields a stable white solid, stored under inert atmosphere at 2–8°C to prevent hydrolysis [1] [4].
Stability under physiological conditions (pH 7.4 buffer, 37°C) reveals two degradation pathways:
Table 2: Stability Profile in Aqueous Buffers (pH 7.4, 37°C)
Time (h) | Purity (%) | Major Degradant | Proposed Mechanism |
---|---|---|---|
0 | 99.5 | None | ─ |
24 | 95.2 | Trifluoroacetic acid | Counterion dissociation |
48 | 87.8 | 3-(Vinyloxy)azetidine | β-Fluoride elimination |
TFA’s biological interference is significant: concentrations >10⁻⁷ M inhibit osteoblast and chondrocyte proliferation, necessitating counterion exchange for cell-based assays [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7